
3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPCPX, and it belongs to the class of xanthine derivatives. This compound has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
作用機序
DPCPX acts as a competitive antagonist of the A1AR by binding to its active site and preventing the binding of adenosine, its natural ligand. This results in the inhibition of downstream signaling pathways that are activated by the A1AR. DPCPX has been found to have a high affinity for the A1AR, which makes it a potent antagonist.
Biochemical and Physiological Effects:
DPCPX has been found to have several biochemical and physiological effects, including the inhibition of glucose uptake and insulin secretion in pancreatic beta cells. It has also been found to reduce the release of neurotransmitters such as glutamate and dopamine in the brain, which may explain its potential therapeutic applications in neurodegenerative diseases. DPCPX has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using DPCPX in lab experiments is its high potency and selectivity for the A1AR, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using DPCPX is its potential for off-target effects, which may affect the interpretation of experimental results. Additionally, DPCPX is a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is its role in the regulation of sleep and circadian rhythms. DPCPX has been found to affect sleep in animal models, and further studies could investigate its potential therapeutic applications in sleep disorders. Another area of investigation is the potential use of DPCPX in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPCPX has been found to have neuroprotective effects in animal models, and further studies could investigate its potential as a therapeutic agent. Finally, the development of more potent and selective A1AR antagonists based on the structure of DPCPX could lead to the discovery of new drugs with potential therapeutic applications.
合成法
The synthesis of DPCPX involves several steps, including the reaction between 3-methyl-1-phenylpyrazole-4-carboxylic acid and 3,3-dimethylpiperidine-2,6-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to give DPCPX. This synthesis method has been optimized to produce high yields of pure DPCPX.
科学的研究の応用
DPCPX has been used in several scientific research applications, including studying the adenosine receptor subtype A1 (A1AR). It has been found to be a potent and selective antagonist of the A1AR, which is involved in several physiological processes such as sleep regulation, cardiovascular function, and pain perception. DPCPX has also been used to investigate the role of A1AR in the regulation of glucose metabolism and insulin secretion. In addition, DPCPX has been used in studies to investigate the effects of caffeine on the brain and its potential therapeutic applications in neurodegenerative diseases.
特性
IUPAC Name |
3,3-dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-16(13-23(21-14)15-8-5-4-6-9-15)18(24)22-11-7-10-19(2,3)17(22)12-20/h4-6,8-9,13,17H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIVDFMFISJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCCC(C2C#N)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

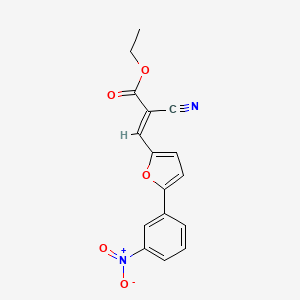
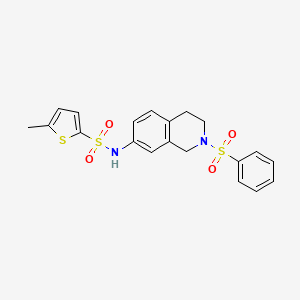
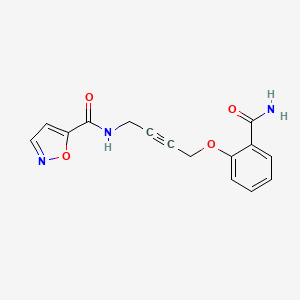
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2604579.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)
![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)
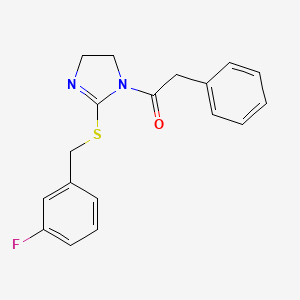
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)
![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)

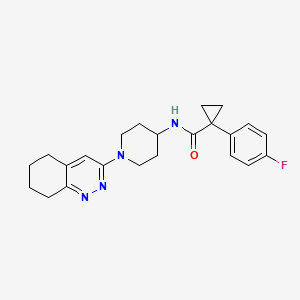

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)